molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Cat. No. B1581142
CAS RN: 60871-86-5
M. Wt: 370.47 g/mol
InChI Key: NMWDYCNYWCIATE-UHFFFAOYSA-N
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Description

“Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-” is a chemical compound with the molecular formula C16H26N2O6Si . It is also known as 4-Nitro-N-[3-(triethoxysilyl)propyl]benzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group, a nitro group, and a triethoxysilyl group attached to a propyl chain . The molecular weight is 370.473 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.47, a density of 1.127g/cm^3, a melting point of 55 °C, a boiling point of 470.7°C at 760 mmHg, a flash point of >165°C, and a vapor pressure of 4.95E-09mmHg at 25°C . Its refractive index is 1.5127 .

Scientific Research Applications

1. Antioxidant and Antibacterial Activities

  • Summary of Application : Benzamide compounds have been synthesized and tested for their antioxidant and antibacterial activities .
  • Methods of Application : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Anticancer Activity

  • Summary of Application : A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and tested for their anticancer activity .
  • Methods of Application : The compounds were synthesized and their structure was confirmed by 1H and 13C NMR and mass spectral data. The synthesized compounds were tested for their anticancer activity against four human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) by MTT assay using etoposide as standard drug .
  • Results : All compounds showed moderate to good activity compared to the standard drug; the most potent were those containing methoxy and nitro groups in the benzamide moiety .

3. Synthesis of Benzamides

  • Summary of Application : Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
  • Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

4. Anti-microbial Activity

  • Summary of Application : Benzamide compounds have been studied for their anti-microbial activity .
  • Methods of Application : The compounds were synthesized and their anti-microbial activity was tested .
  • Results : The synthesized compounds presented differing degrees of antibacterial activity .

5. Drug Discovery

  • Summary of Application : Benzamide compounds have been used in drug discovery .
  • Methods of Application : The compounds were synthesized and their potential as drugs was evaluated .
  • Results : Amide compounds have been found in potential drug molecules such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

6. Industrial Applications

  • Summary of Application : Benzamide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application : The compounds were synthesized and their potential as industrial materials was evaluated .
  • Results : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

properties

IUPAC Name

4-nitro-N-(3-triethoxysilylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDYCNYWCIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069435
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Molecular Weight

370.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

CAS RN

60871-86-5
Record name N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide
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Record name 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide
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Record name 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE
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Synthesis routes and methods

Procedure details

p-nitrobenzoic acid (10 g; 60 mmol) was added to 15 g thionylchloride. This mixture was heated during 2 h under reflux. Subsequently the thionylchloride was removed at reduced pressure. To the remainder γ-aminopropyltriethoxysilane (13,3 g; 60 mmol) was added, dissolved in 50 ml diethylether with 10 g triethylamine. After 2 h agitation at room temperature, the mixture was filtered. The filtrate was evaporated at reduced pressure. The remainder was washed in water, filtered, and dried at reduced pressure over KOH. Yield: 9,5 g (43%). Melting point 99° . . . 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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